Methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
Methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C15H16O6 and its molecular weight is 292.287. The purity is usually 95%.
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Scientific Research Applications
Novel Compound Synthesis and Potential Therapeutic Benefits
Synthesis of Novel Heterocyclic Compounds : Research by Abu‐Hashem et al. (2020) demonstrates the synthesis of novel heterocyclic compounds derived from benzofuran precursors, showing potential as anti-inflammatory and analgesic agents. This work highlights the versatility of benzofuran derivatives in synthesizing compounds with significant pharmacological activities Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Antimicrobial Activity : Krawiecka et al. (2012) explored the antimicrobial activity of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, indicating the compound's potential as a scaffold for developing new antimicrobial agents. The research underscores the importance of benzofuran derivatives in addressing resistance to existing antimicrobials Krawiecka, Kuran, Kossakowski, Wolska, Kierzkowska, & Młynarczyk, 2012.
Development of Chemical Synthesis Methodologies
Renewable PET Production : Pacheco et al. (2015) described the use of benzofuran derivatives in the synthesis of biobased terephthalic acid precursors, integral to producing renewable polyethylene terephthalate (PET). This research contributes to the development of sustainable materials from biomass-derived furans Pacheco, Labinger, Sessions, & Davis, 2015.
Facile Synthesis of Benzofuran-Quinoline Derivatives : Gao et al. (2011) developed a methodology for synthesizing benzofuran-quinoline derivatives, showcasing the compound's utility in constructing complex molecular structures that could have various scientific and therapeutic applications Gao, Liu, Jiang, & Li, 2011.
Properties
IUPAC Name |
methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-4-19-13(16)8-20-10-5-6-12-11(7-10)14(9(2)21-12)15(17)18-3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPKKRUMZLQQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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